2,2-Bis((oxiranylmethoxy)methyl)propane-1,3-diol

Epoxy reactive diluent Crosslink density Hydroxyl functionality

2,2-Bis((oxiranylmethoxy)methyl)propane-1,3-diol (CAS 40762-73-0), also named 2,2-bis(glycidoxymethyl)propane-1,3-diol, is a tetrafunctional aliphatic glycidyl ether with two epoxide groups and two primary hydroxyl groups. Its molecular formula is C₁₁H₂₀O₆ and its molecular weight is 248.27 g·mol⁻¹.

Molecular Formula C11H20O6
Molecular Weight 248.27 g/mol
CAS No. 40762-73-0
Cat. No. B12683868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis((oxiranylmethoxy)methyl)propane-1,3-diol
CAS40762-73-0
Molecular FormulaC11H20O6
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESC1C(O1)COCC(CO)(CO)COCC2CO2
InChIInChI=1S/C11H20O6/c12-5-11(6-13,7-14-1-9-3-16-9)8-15-2-10-4-17-10/h9-10,12-13H,1-8H2
InChIKeyFGPFIXISGWXSCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis((oxiranylmethoxy)methyl)propane-1,3-diol (CAS 40762-73-0) — Why This Tetrafunctional Epoxy Reactive Diluent Demands Targeted Procurement


2,2-Bis((oxiranylmethoxy)methyl)propane-1,3-diol (CAS 40762-73-0), also named 2,2-bis(glycidoxymethyl)propane-1,3-diol, is a tetrafunctional aliphatic glycidyl ether with two epoxide groups and two primary hydroxyl groups [1]. Its molecular formula is C₁₁H₂₀O₆ and its molecular weight is 248.27 g·mol⁻¹ . Unlike conventional difunctional reactive diluents (e.g., neopentyl glycol diglycidyl ether, 1,4-butanediol diglycidyl ether) or purely trifunctional variants (e.g., trimethylolpropane triglycidyl ether), this compound combines epoxide and hydroxyl functionality in a single compact molecule, enabling a distinct balance of viscosity reduction, crosslink density, and secondary curing reactivity for epoxy formulations.

2,2-Bis((oxiranylmethoxy)methyl)propane-1,3-diol (CAS 40762-73-0) — Why In-Class Epoxy Diluents Cannot Be Simply Interchanged


The epoxy reactive diluent landscape is segmented by functionality: difunctional diluents (e.g., 1,4-butanediol diglycidyl ether) reduce viscosity but lower crosslink density [1], while trifunctional diluents (e.g., trimethylolpropane triglycidyl ether) increase crosslink density but with limited hydroxyl-mediated interactions . CAS 40762-73-0 sits at a unique intersection: its two epoxide groups provide reactive dilution characteristic of difunctional glycidyl ethers, while its two primary hydroxyl groups introduce additional curing pathways (e.g., with anhydrides, isocyanates, or silanes) and polar adhesion sites [2]. Uninformed substitution of a standard difunctional or trifunctional diluent for this tetrafunctional compound therefore risks either a loss of crosslink density and thermal-mechanical properties, or a loss of the hydroxyl-enabled secondary reactivity and adhesion enhancement that is critical in moisture-resistant electronic adhesives and high-performance coatings.

2,2-Bis((oxiranylmethoxy)methyl)propane-1,3-diol (CAS 40762-73-0) — Quantitative Differentiation Evidence Against Closest Analogues


Tetrafunctional Architecture vs. Difunctional Neopentyl Glycol Diglycidyl Ether: Crosslink Density and Hydroxyl Content

CAS 40762-73-0 possesses two epoxide groups and two primary hydroxyl groups per molecule (functionality f = 4), whereas the structurally analogous neopentyl glycol diglycidyl ether (CAS 17557-23-2) contains only two epoxide groups and zero hydroxyl groups (f = 2) [1]. In epoxy-amine curing, hydroxyl groups can catalyze epoxy-amine reactions and provide secondary crosslinking sites with anhydride or isocyanate co-reactants. This tetrafunctionality enables CAS 40762-73-0 to act simultaneously as a reactive diluent and a latent crosslink density enhancer, a dual role that difunctional diluents cannot fulfill without supplementary hydroxyl-bearing additives.

Epoxy reactive diluent Crosslink density Hydroxyl functionality Adhesion

Physicochemical Profile: Higher Density and Boiling Point vs. Neopentyl Glycol Diglycidyl Ether

The target compound exhibits a computed density of 1.29 g·cm⁻³ and a normal boiling point of 430.2 °C , whereas neopentyl glycol diglycidyl ether (CAS 17557-23-2) has an experimentally determined density of 1.04 g·mL⁻¹ at 25 °C and a boiling point of 103-107 °C at 1 mmHg . While the boiling point comparison is confounded by different pressure conditions, the 24% higher density of CAS 40762-73-0 suggests a more compact molecular packing, which correlates with lower volatility and potentially higher cohesive energy density in the cured network.

Epoxy diluent physical properties Density Boiling point Volatility

Viscosity Reduction Efficiency in Epoxy Formulations: Class-Level Inference Based on Multifunctional Diluent Behavior

Literature on multifunctional reactive diluents demonstrates that difunctional glycidyl ethers such as 1,4-butanediol diglycidyl ether (BDDE) can reduce epoxy resin viscosity while maintaining or increasing curing exotherm and crosslink density, in contrast to monofunctional diluents (AGE, BGE) which suppress curing temperature [1]. The target compound, with two epoxide groups, is expected to exhibit similar viscosity reduction capability as other difunctional glycidyl ethers of comparable molecular weight (~200-250 g·mol⁻¹). However, its two additional hydroxyl groups can further interact with epoxy-amine networks via hydrogen bonding, potentially moderating the initial viscosity reduction while enhancing the cured-state modulus. In comparative studies, a 20 wt% loading of BDDE reduced DGEBA resin viscosity from ~12,000 mPa·s to ~2,000 mPa·s [1]; the target compound is anticipated to achieve comparable dilution with added hydroxyl-mediated benefits.

Epoxy viscosity Reactive diluent Multifunctional diluent Processability

Hydroxyl-Enabled Secondary Reactivity: Differentiation from Trimethylolpropane Triglycidyl Ether (TMPTGE)

Trimethylolpropane triglycidyl ether (TMPTGE, CAS 30499-70-8) contains three epoxide groups but zero hydroxyl groups , limiting its reactivity to epoxy-ring-opening mechanisms. In contrast, CAS 40762-73-0 carries two epoxide and two primary hydroxyl groups [1]. Primary hydroxyls can react with anhydride curers (forming ester crosslinks), isocyanates (forming urethane linkages), and silane coupling agents, enabling hybrid epoxy-urethane or epoxy-silane network architectures that are inaccessible with TMPTGE alone. TMPTGE-based formulations require separate hydroxyl-containing components to achieve similar hybrid network properties, increasing formulation complexity and potential phase compatibility issues.

Secondary curing Hydroxyl reactivity Anhydride curing Hybrid systems

Predicted Hydrogen Bonding Capacity and Adhesion Enhancement: Class-Level Comparison with Non-Hydroxyl Glycidyl Ethers

Research by Li et al. (2023) established a positive correlation between hydroxyl content on cured epoxy surfaces and adhesive bond strength to cement mortar: the hydroxyl-rich BDDE-cured system exhibited the highest interfacial bond strength among tested diluents, while non-hydroxyl AGE and BGE systems showed reduced adhesion [1]. CAS 40762-73-0, with two hydroxyl groups per molecule (hydrogen bond donor count = 2 [2]), is structurally predisposed to generate a high density of surface hydroxyls upon curing, analogous to the BDDE benefit. In contrast, pure epoxide diluents without hydroxyl pendants (e.g., TMPTGE, neopentyl glycol diglycidyl ether) rely solely on hydroxyls generated during epoxy ring-opening, which are consumed in subsequent crosslinking, resulting in lower residual surface [OH].

Adhesion Hydrogen bonding Hydroxyl content Interface bonding

2,2-Bis((oxiranylmethoxy)methyl)propane-1,3-diol (CAS 40762-73-0) — High-Impact Application Scenarios Driven by Quantitative Evidence


Moisture-Resistant Electronic Encapsulants Leveraging Dual Epoxide-Hydroxyl Reactivity

Based on its tetrafunctional architecture providing both epoxide crosslinking and hydroxyl-mediated secondary curing [Section 3, Evidence 1], CAS 40762-73-0 is ideally suited for electronic encapsulant formulations requiring low-temperature cure and high moisture resistance. The hydroxyl groups can co-react with anhydride curers or silane coupling agents to form hydrolysis-resistant ester or siloxane bonds, addressing the ester-bond hydrolysis failure mode identified in conventional thiol-epoxy electronic adhesives [1].

High-Solids Epoxy Coatings Where Crosslink Density Must Be Maintained During Viscosity Reduction

Unlike monofunctional reactive diluents that depress curing exotherm and reduce crosslink density, CAS 40762-73-0's difunctional epoxide structure is expected to sustain or enhance network density during viscosity reduction [Section 3, Evidence 3]. This makes it a strategic selection for high-solids or solvent-free epoxy coatings where film integrity, chemical resistance, and hardness cannot be compromised for processability [2].

Hybrid Epoxy-Urethane and Epoxy-Silane Adhesive Systems

The intrinsic primary hydroxyl groups of CAS 40762-73-0 (2 per molecule) enable direct reaction with isocyanates to form urethane linkages or with alkoxysilanes to create organic-inorganic hybrid networks [Section 3, Evidence 4]. This eliminates the need for separate polyol or silanol additives, simplifying formulation and improving compatibility in hybrid adhesive systems designed for demanding automotive or construction applications [3].

Adhesives for Polar Substrates Requiring Enhanced Interfacial Bonding Without External Adhesion Promoters

The compound's two hydrogen bond donor sites are expected to generate high residual surface hydroxyl density after curing, which correlates positively with bond strength on mineral substrates such as concrete and mortar [Section 3, Evidence 5]. This positions CAS 40762-73-0 as a preferred reactive diluent for structural epoxy adhesives targeting cementitious and mineral surfaces, where interfacial adhesion is a critical performance metric [1].

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